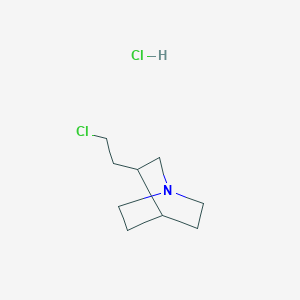

3-(2-Chloroethyl)quinuclidine hydrochloride

Descripción

Propiedades

IUPAC Name |

3-(2-chloroethyl)-1-azabicyclo[2.2.2]octane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN.ClH/c10-4-1-9-7-11-5-2-8(9)3-6-11;/h8-9H,1-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCQECQVZLZVHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)CCCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)quinuclidine hydrochloride typically involves the reaction of quinuclidine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the hydrochloride salt of the compound .

Industrial Production Methods

In an industrial setting, the production of 3-(2-Chloroethyl)quinuclidine hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. The final product is obtained through a series of purification steps, including filtration, crystallization, and drying .

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Chloroethyl)quinuclidine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: It can undergo oxidation to form quinuclidinone derivatives.

Reduction Reactions: The compound can be reduced to form quinuclidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

Substitution: Formation of various quinuclidine derivatives depending on the nucleophile used.

Oxidation: Formation of quinuclidinone derivatives.

Reduction: Formation of quinuclidine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Potential Anticancer Agent:

The primary application of 3-(2-Chloroethyl)quinuclidine hydrochloride lies in its potential as an anticancer agent. As an alkylating agent, it can interfere with DNA replication and transcription, making it valuable in cancer treatment. Studies have shown that compounds with similar structures have demonstrated significant cytotoxic effects on rapidly dividing cells .

Squalene Synthase Inhibition:

Research indicates that this compound may act as a squalene synthase inhibitor, which could provide a novel approach to managing cholesterol levels. Experimental methods to evaluate its efficacy include enzyme assays using hamster liver microsomes, showing promising results in reducing plasma cholesterol and triglyceride levels in animal models.

Neuroscience Research:

In addition to its anticancer properties, 3-(2-Chloroethyl)quinuclidine hydrochloride is studied for its effects on neurotransmitter systems. Its potential role in treating central nervous system disorders is under investigation, particularly regarding its interactions with serotonin receptors .

Organic Synthesis Applications

3-(2-Chloroethyl)quinuclidine hydrochloride serves as a versatile intermediate in organic synthesis. It can undergo various chemical transformations, including:

- Substitution Reactions: Formation of diverse quinuclidine derivatives depending on the nucleophile used.

- Oxidation Reactions: Leading to the formation of quinuclidinone derivatives.

- Reduction Reactions: Resulting in the synthesis of quinuclidine itself .

These reactions highlight the compound's utility in synthesizing more complex molecules for pharmaceutical applications.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profiling of 3-(2-Chloroethyl)quinuclidine hydrochloride. One notable research finding demonstrated its effectiveness as an alkylating agent through binding affinity studies with DNA, showing that it can significantly disrupt cellular processes in cancer cells .

Additionally, ongoing research is exploring its potential therapeutic applications beyond oncology, including implications for treating neurological disorders and metabolic conditions related to cholesterol management .

Mecanismo De Acción

The mechanism of action of 3-(2-Chloroethyl)quinuclidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various physiological effects, making it a valuable tool in neuroscience research .

Comparación Con Compuestos Similares

Similar Compounds

Quinuclidine: A related compound with similar structural features but different chemical properties.

Quinuclidinone: An oxidized derivative of quinuclidine with distinct reactivity.

3-Quinuclidinol: A hydroxylated derivative used in various chemical syntheses.

Uniqueness

3-(2-Chloroethyl)quinuclidine hydrochloride is unique due to its chloroethyl group, which imparts specific reactivity and allows for diverse chemical transformations. This makes it a versatile compound in both research and industrial applications.

Actividad Biológica

3-(2-Chloroethyl)quinuclidine hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-(2-Chloroethyl)quinuclidine hydrochloride is characterized by its bicyclic structure derived from quinuclidine, with a chloroethyl side chain that enhances its reactivity. The compound's chemical formula is CHClN, and it has a CAS Number of 100383-73-1. The presence of the chloroethyl group allows it to undergo nucleophilic substitution reactions, making it a versatile compound in organic synthesis and medicinal applications.

The primary biological activity of 3-(2-Chloroethyl)quinuclidine hydrochloride is attributed to its role as an alkylating agent . Alkylating agents are known for their ability to form covalent bonds with nucleophilic sites on DNA, which can interfere with DNA replication and transcription. This property is particularly valuable in cancer treatment, as it can lead to cytotoxic effects in rapidly dividing cells.

Key Mechanisms:

- DNA Interaction : The compound forms covalent bonds with DNA, leading to potential cytotoxicity.

- Squalene Synthase Inhibition : It has been identified as a squalene synthase inhibitor, which could help manage cholesterol levels by reducing plasma cholesterol and triglyceride levels in animal models.

In Vitro Studies

Research indicates that 3-(2-Chloroethyl)quinuclidine hydrochloride exhibits significant biological activity. For instance, enzyme assays using hamster liver microsomes have shown that the compound effectively inhibits squalene synthase, leading to lowered cholesterol levels.

In Vivo Studies

Animal model studies have demonstrated that the most potent inhibitors in this class significantly reduce plasma cholesterol and triglyceride levels, highlighting its potential for therapeutic applications in managing hyperlipidemia.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 3-(2-Chloroethyl)quinuclidine hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Bis(2-chloroethyl)amine hydrochloride | Nitrogen mustard | Bifunctional alkylating agent widely used in cancer therapy |

| 4-(2-Chloroethyl)morpholine hydrochloride | Morpholine derivative | Exhibits different pharmacological properties |

| Tris(2-chloroethyl)amine hydrochloride | Trisubstituted amine | Known for its use in various chemical syntheses |

3-(2-Chloroethyl)quinuclidine hydrochloride stands out due to its unique bicyclic structure combined with the chloroethyl group, enhancing its reactivity compared to other nitrogen mustards.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of 3-(2-Chloroethyl)quinuclidine hydrochloride:

- Cancer Treatment : Investigations into its alkylating properties have shown promise for use as an anticancer agent. Its ability to interfere with DNA processes positions it as a candidate for further development in oncology.

- Muscarinic Receptor Antagonism : Some derivatives of quinuclidine have been studied for their antagonistic activity on muscarinic receptors, suggesting potential applications in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

- Antimicrobial Activity : Related compounds have displayed antimicrobial properties, indicating that modifications of the quinuclidine structure could yield new therapeutic agents against bacterial infections .

Q & A

Q. What are the recommended methods for synthesizing 3-(2-Chloroethyl)quinuclidine hydrochloride in a laboratory setting?

- Methodological Answer : A validated synthesis route involves reacting 3-quinuclidinol with 2-chloroethylating agents under controlled conditions. For example, a patent describes coupling 3-quinuclidinol with 1,1-phenylpentyl ethylene oxide using sodium hydride in dimethyl sulfoxide (DMSO), followed by sequential extraction, acid back-extraction, and pH-controlled purification to isolate the final product . Key steps include:

- Use of anhydrous solvents and inert atmosphere to avoid side reactions.

- Acid-base partitioning to remove unreacted starting materials.

- Final purification via reduced-pressure distillation or recrystallization.

Q. What analytical techniques are most effective for characterizing the purity of 3-(2-Chloroethyl)quinuclidine hydrochloride?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Quantify impurities (e.g., residual solvents, byproducts) using reverse-phase C18 columns with UV detection at 210–230 nm .

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via H and C NMR, focusing on quinuclidine ring protons (δ 1.5–3.0 ppm) and chloroethyl group signals (δ 3.5–4.0 ppm).

- Mass Spectrometry (MS) : Validate molecular weight (MW: ~198.1 g/mol) using electrospray ionization (ESI) in positive ion mode.

Q. What safety protocols should be implemented when handling 3-(2-Chloroethyl)quinuclidine hydrochloride?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust/aerosols.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides, nitrates) due to incompatibility risks .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. How can researchers assess the stability of 3-(2-Chloroethyl)quinuclidine hydrochloride under different storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC for byproducts like quinuclidinone (a common hydrolysis product) .

- Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV-Vis irradiation (320–400 nm).

- Long-Term Stability : Store aliquots at -20°C and analyze periodically (e.g., every 6 months) to establish shelf-life.

Q. What experimental approaches are used to resolve contradictions in reported toxicological data for this compound?

- Methodological Answer :

- In Vitro vs. In Vivo Correlation : Compare cytotoxicity assays (e.g., IC in HEK293 cells) with acute toxicity studies (e.g., rodent LD). For instance, discrepancies in acute intraperitoneal toxicity (e.g., reported LDLo values) may arise from species-specific metabolic pathways .

- Mechanistic Studies : Use metabolomics to identify reactive intermediates (e.g., chloroethyl radicals) that contribute to variability in toxicity profiles.

- Dose-Response Modeling : Apply Hill equation or probit analysis to reconcile conflicting EC/LD values across studies.

Q. How does the presence of oxidizing agents affect the reactivity of 3-(2-Chloroethyl)quinuclidine hydrochloride, and how should this be managed in reaction design?

- Methodological Answer :

- Risk Assessment : The chloroethyl group can undergo oxidation to form reactive intermediates (e.g., epoxides or chlorinated aldehydes), leading to unpredictable side reactions .

- Mitigation Strategies :

- Avoid using strong oxidizers (e.g., KMnO, HNO) in reaction matrices.

- Conduct compatibility testing via differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds.

- Substitute with milder oxidizing agents (e.g., TEMPO) or perform reactions under nitrogen atmosphere.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.